molecular formula C17H15N5 B5765261 1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1'-cyclopentane]-2,4-dicarbonitrile

1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1'-cyclopentane]-2,4-dicarbonitrile

Cat. No.: B5765261
M. Wt: 289.33 g/mol
InChI Key: SVRLFWBXGZTXKX-UHFFFAOYSA-N
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Description

1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-cyanomethyl benzimidazoles with various reagents to form the pyrido[1,2-a]benzimidazole core . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as:

Uniqueness

1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1'-cyclopentane]-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5/c18-9-11-15(20)22-14-6-2-1-5-13(14)21-16(22)12(10-19)17(11)7-3-4-8-17/h1-2,5-6,21H,3-4,7-8,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRLFWBXGZTXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=C(N3C4=CC=CC=C4NC3=C2C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327489
Record name 1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1'-cyclopentane]-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708292-86-8
Record name 1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1'-cyclopentane]-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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